

9-Amino-1-nonanol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Amino-1-nonanol

Cat. No.: B1319706

[Get Quote](#)

An In-Depth Technical Guide to 9-Amino-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Amino-1-nonanol is a bifunctional organic molecule featuring a primary amine and a primary alcohol separated by a nine-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a molecule of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of **9-Amino-1-nonanol**, including its chemical identity, physicochemical properties, synthesis methodologies, and analytical techniques. Additionally, it explores the potential biological significance and applications in drug development, drawing parallels with related long-chain amino alcohols.

Chemical Identity and Physicochemical Properties

9-Amino-1-nonanol is identified by the CAS number 109055-42-7 and possesses the molecular formula $C_9H_{21}NO$.^[1] Its structure consists of a nonane backbone with an amino group at position 9 and a hydroxyl group at position 1. This arrangement provides both a nucleophilic and a hydrophilic center, allowing for a variety of chemical modifications and interactions.

Table 1: Physicochemical Properties of **9-Amino-1-nonanol**^[1]

Property	Value
CAS Number	109055-42-7
Molecular Formula	C ₉ H ₂₁ NO
Molecular Weight	159.27 g/mol
IUPAC Name	9-aminononan-1-ol
SMILES	C(CCCCN)CCCCO
Computed XLogP3-AA	1.7
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	8
Topological Polar Surface Area	46.3 Å ²
Complexity	66.6

Experimental Protocols

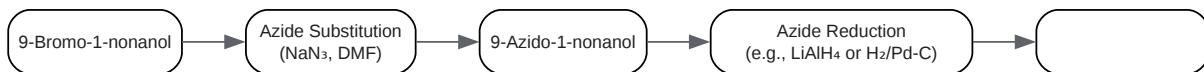
Synthesis of 9-Amino-1-nonanol

Two primary routes for the synthesis of **9-Amino-1-nonanol** are presented: a biocatalytic approach starting from oleic acid and a chemical synthesis pathway involving the reduction of an azide intermediate.

A multi-enzyme cascade in whole-cell biocatalysis can produce **9-Amino-1-nonanol** from the renewable feedstock oleic acid.^[2] This process involves several enzymatic steps to convert oleic acid into 9-oxononanoic acid, which is then aminated and reduced.

Experimental Workflow for Biocatalytic Synthesis

[Click to download full resolution via product page](#)


Caption: Biocatalytic cascade for **9-Amino-1-nonanol** synthesis.

Protocol:

- Strain Cultivation: *E. coli* strains expressing the necessary enzymes (fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω -aminotransferase) are cultivated in a suitable medium (e.g., Terrific Broth).
- Cell Harvesting and Resuspension: Cells are harvested by centrifugation and resuspended in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).
- Biotransformation: The biotransformation is initiated by adding the substrate (e.g., 9-hydroxynonanoic acid for the final steps), co-factors (e.g., alanine, pyridoxal 5'-phosphate), and a co-solvent (e.g., DMSO) to the cell suspension.
- Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 35 °C) with agitation.
- Product Isolation: The product, **9-Amino-1-nonanol**, is isolated from the reaction mixture using standard extraction and chromatography techniques.

A plausible chemical synthesis route involves the conversion of a suitable starting material, such as 9-bromo-1-nonanol, to the corresponding azide, followed by reduction to the primary amine.

Logical Workflow for Chemical Synthesis

[Click to download full resolution via product page](#)

Caption: Chemical synthesis of **9-Amino-1-nonanol** via an azide intermediate.

Protocol for Azide Reduction (General):[\[3\]](#)

- Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4) (1.5-2.0 equivalents), in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C.
- Addition of Azide: Dissolve the alkyl azide (e.g., 9-azido-1-nonanol, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred LiAlH_4 suspension, maintaining the temperature below 10 °C.
- Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup and Purification: Once the reaction is complete, carefully quench the excess LiAlH_4 and purify the resulting primary amine using standard procedures.

Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for the azide reduction, often providing a cleaner reaction profile.[\[3\]](#)

Analytical Methods

The analysis of **9-Amino-1-nonanol** typically requires derivatization to improve its volatility and chromatographic behavior, especially for gas chromatography.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amino alcohols, derivatization is often necessary.

Protocol for GC-MS Analysis with Derivatization:[\[4\]](#)

- Sample Preparation: Place 1-5 mg of the **9-Amino-1-nonanol** sample in a GC-MS vial and ensure it is completely dry.
- Derivatization: Add 100 μL of anhydrous dichloromethane and 50 μL of trifluoroacetic anhydride (TFAA).
- Reaction: Cap the vial and heat at 100°C for 30 minutes to form the volatile N,O-bis(trifluoroacetyl) derivative.

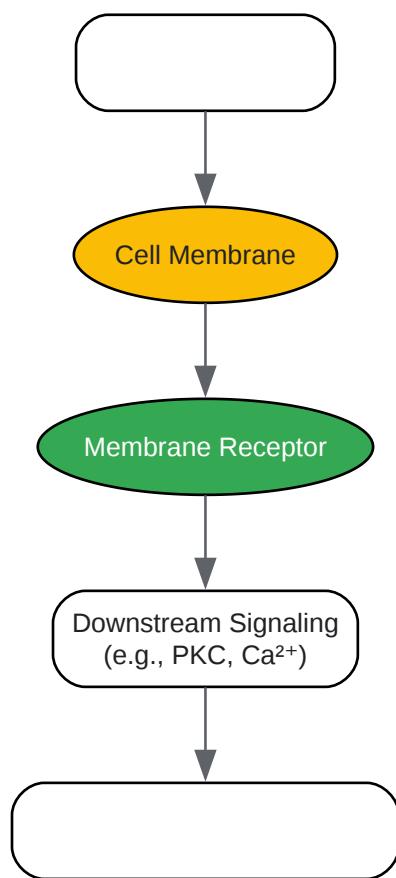
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
 - Column: A suitable capillary column, such as a ZB-AAA (10 m x 0.25 mm I.D.), can be used.[5]
 - Temperature Program: An example program could be an initial temperature of 110°C, ramped at 30°C/min to 320°C.[5]
 - Mass Spectrometry: Operate the mass spectrometer in scan mode (e.g., m/z 45-450) for identification.[5]

HPLC is a versatile technique for the analysis of non-volatile compounds. For amino acids and amino alcohols that lack a strong chromophore, pre- or post-column derivatization with a UV-active or fluorescent tag is common.

General Approach for HPLC Analysis:[6][7]

- Derivatization: React the **9-Amino-1-nonanol** sample with a derivatizing agent such as o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).
- Separation: Perform the separation on a reversed-phase column (e.g., C18).
- Mobile Phase: Use a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
- Detection: Utilize a UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of underivatized amino acids and related compounds.[8]


Potential Biological Activities and Drug Development Applications

While specific studies on the biological activities of **9-Amino-1-nonanol** are limited, the broader class of long-chain amino alcohols has shown interesting biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[9]

Signaling Pathways

The structural similarity of **9-Amino-1-nonanol** to sphingolipids, which are crucial components of cell membranes and are involved in signal transduction, suggests that it could potentially interact with lipid signaling pathways. For instance, sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are key signaling molecules that regulate diverse cellular processes.[10] The long aliphatic chain of **9-Amino-1-nonanol** allows for its insertion into lipid bilayers, where it could modulate membrane properties and the function of membrane-associated proteins.[11]

Hypothesized Interaction with Lipid Signaling

[Click to download full resolution via product page](#)

Caption: Potential modulation of cell signaling by **9-Amino-1-nonanol**.

Applications in Drug Development

The bifunctional nature of **9-Amino-1-nonanol** makes it an attractive building block in medicinal chemistry and drug development.

- **Linker Chemistry:** The terminal amine and hydroxyl groups can be used to conjugate other molecules, making it a potential linker for creating PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.
- **Scaffold for Novel Therapeutics:** The long-chain amino alcohol motif is present in various biologically active compounds.^[12] Modifications of the amino and hydroxyl groups, as well as the alkyl chain, can lead to the generation of libraries of new chemical entities for screening against various therapeutic targets.
- **Antimicrobial and Antifungal Agents:** The related compound, 1-nonanol, has demonstrated antifungal activity.^[13] The introduction of an amino group in **9-Amino-1-nonanol** could modulate this activity and provide a basis for the development of new antimicrobial agents.

Conclusion

9-Amino-1-nonanol is a versatile chemical entity with potential applications in various research and development areas. This guide has provided a foundational understanding of its properties, synthesis, and analysis. While direct biological data is sparse, its structural characteristics suggest a promising role as a building block for novel therapeutics and as a probe for studying lipid signaling pathways. Further research into the biological activities of **9-Amino-1-nonanol** and its derivatives is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Aminononan-1-ol | C9H21NO | CID 19791108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]

- 3. 3.benchchem.com [benchchem.com]
- 4. 4.benchchem.com [benchchem.com]
- 5. 5.gcms.cz [gcms.cz]
- 6. 6.agilent.com [agilent.com]
- 7. 7.bevital.no [bevital.no]
- 8. 8.jocpr.com [jocpr.com]
- 9. 9.researchgate.net [researchgate.net]
- 10. Amino alcohols | Cyberlipid [\[cyberlipid.gerli.com\]](http://cyberlipid.gerli.com)
- 11. Alcohol's Effects on Lipid Bilayer Properties - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 12. diva-portal.org [diva-portal.org]
- 13. 1-Nonanol | C9H20O | CID 8914 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [9-Amino-1-nonanol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1319706#9-amino-1-nonanol-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1319706#9-amino-1-nonanol-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com